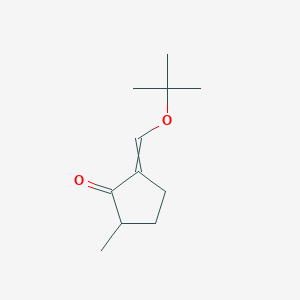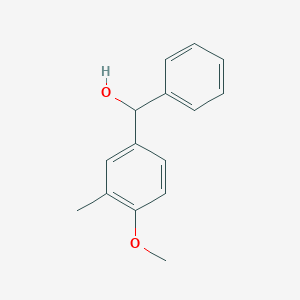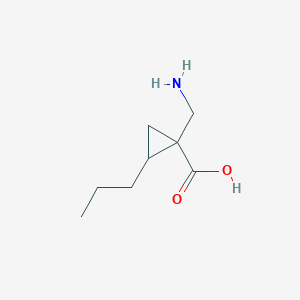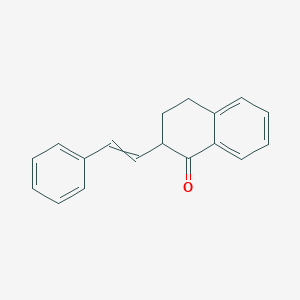
2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a tert-butoxymethylidene group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methylcyclopentanone with tert-butyl chloroformate in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, with the tert-butoxymethylidene group being introduced through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately exerting their effects through the modulation of biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-cyano-2-methylhydrazinecarboxylate
- tert-Butanesulfinamide
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one is unique due to its specific structural features, which confer distinct reactivity and stability.
Propiedades
Número CAS |
836628-64-9 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2-methyl-5-[(2-methylpropan-2-yl)oxymethylidene]cyclopentan-1-one |
InChI |
InChI=1S/C11H18O2/c1-8-5-6-9(10(8)12)7-13-11(2,3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
CZNJDLOVDHVBRP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=COC(C)(C)C)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12523758.png)




![1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12523816.png)


![2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B12523848.png)
![Dichlorobis[(2-fluorophenyl)methyl]stannane](/img/structure/B12523863.png)
![7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide](/img/structure/B12523867.png)
![1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12523874.png)
